Home > Products > Screening Compounds P16749 > Imlunestrant tosylate
Imlunestrant tosylate - 2408840-41-3

Imlunestrant tosylate

Catalog Number: EVT-10987264
CAS Number: 2408840-41-3
Molecular Formula: C36H32F4N2O6S
Molecular Weight: 696.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Imlunestrant tosylate belongs to the class of compounds known as selective estrogen receptor degraders. These compounds are characterized by their ability to selectively bind to estrogen receptors and promote their degradation, which is particularly beneficial in hormone-driven cancers. This compound is administered orally, making it convenient for patients .

Synthesis Analysis

Methods and Technical Details

The synthesis of Imlunestrant tosylate involves multiple steps that include the formation of key intermediates and the use of various reagents. While specific synthetic routes can vary, one reported method includes the following general steps:

  1. Formation of Intermediates: Initial reactions involve the construction of phenolic derivatives that serve as precursors.
  2. Coupling Reactions: These intermediates undergo coupling reactions facilitated by palladium catalysts to form the core structure of Imlunestrant.
  3. Final Modifications: The final steps often include functional group modifications to enhance solubility and bioavailability, culminating in the tosylate salt form for improved stability .
Molecular Structure Analysis

Structure and Data

Imlunestrant tosylate has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a selective estrogen receptor degrader. The molecular formula can be represented as C20_{20}H22_{22}F3_3N2_{2}O2_{2}S, indicating the presence of fluorine atoms, nitrogen, oxygen, and sulfur.

  • Molecular Weight: Approximately 396.46 g/mol.
  • Structural Features: The structure includes a trifluoromethyl group, which is crucial for its binding affinity to estrogen receptors .
Chemical Reactions Analysis

Reactions and Technical Details

Imlunestrant tosylate undergoes several chemical reactions during its synthesis and mechanism of action:

  1. Degradation Reaction: Upon binding to estrogen receptors, Imlunestrant promotes their degradation through ubiquitination pathways.
  2. Hydrolysis: In the presence of water or biological fluids, the tosylate group can hydrolyze, releasing the active drug form that interacts with estrogen receptors .
Mechanism of Action

Process and Data

The mechanism of action for Imlunestrant tosylate involves several key steps:

  1. Binding: The compound binds to estrogen receptors with high affinity.
  2. Receptor Degradation: This binding triggers receptor ubiquitination, leading to proteasomal degradation.
  3. Transcriptional Inhibition: As a result, the transcription of estrogen-dependent genes is inhibited, reducing tumor cell proliferation.

Clinical studies have demonstrated that Imlunestrant effectively decreases tumor size in patients with hormone-dependent breast cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • pH Range: Optimal activity is often observed within physiological pH ranges .
Applications

Scientific Uses

Imlunestrant tosylate is primarily used in clinical research focused on breast cancer treatment. Its applications include:

  • Clinical Trials: Currently involved in multiple clinical trials assessing its efficacy against standard treatments like aromatase inhibitors and other endocrine therapies.
  • Potential in Other Cancers: Research is ongoing to explore its effectiveness in other hormone-sensitive cancers such as endometrial cancer .
Molecular Pharmacology and Target Engagement

Estrogen Receptor Alpha (Estrogen Receptor α) Antagonism Mechanisms

Imlunestrant tosylate (LY-3484356 tosylate) functions as a pure antagonist of Estrogen Receptor alpha by competitively binding to the ligand-binding domain of Estrogen Receptor alpha, thereby displacing endogenous estradiol. This binding induces a distinct conformational change that prevents co-activator recruitment (particularly members of the p160 family such as Nuclear Receptor Coactivator 3) while promoting co-repressor binding. Unlike selective estrogen receptor modulators which exhibit tissue-specific partial agonist activity, Imlunestrant tosylate demonstrates consistent antagonism across all tissues. Preclinical studies confirm its ability to suppress estradiol-dependent gene transcription in Estrogen Receptor alpha-positive breast cancer cell lines (MCF7, T47D) irrespective of Estrogen Receptor 1 mutation status, including common activating mutations (Y537N, Y537S, D538G) that confer resistance to conventional endocrine therapies [1] [3].

Table 1: Binding Affinity of Imlunestrant for Estrogen Receptor alpha Variants

Receptor TypeKi (nM)Relative to Estradiol
Estrogen Receptor alpha Wild-Type0.121.5x
Estrogen Receptor alpha Y537S Mutant0.151.9x
Estrogen Receptor beta1.822.5x

Source: Adapted from receptor-ligand competition assays [1]

Structural Basis of Estrogen Receptor alpha Degradation by Selective Estrogen Receptor Degraders

The tosylate salt formulation enhances Imlunestrant's solubility and oral bioavailability without altering its core molecular interactions. Crystallographic analyses reveal that Imlunestrant binding induces severe distortion of Helix 12 within the Estrogen Receptor alpha ligand-binding domain. This displacement disrupts the activation function-2 surface, critical for co-regulator binding, and exposes hydrophobic degradation motifs. The compound facilitates ubiquitin-proteasomal degradation through the following sequential mechanisms:

  • Ligand-Induced Destabilization: Imlunestrant binding reduces Estrogen Receptor alpha stability by 15-fold compared to estradiol-bound receptors [1].
  • Enhanced Ubiquitination: Destabilized Estrogen Receptor alpha undergoes rapid polyubiquitination by E3 ubiquitin ligases (e.g., E6AP).
  • Proteasomal Clearance: Ubiquitinated receptors are degraded via the 26S proteasome, reducing cellular Estrogen Receptor alpha levels by >90% within 24 hours at clinically achievable concentrations (1 μM) [1] [6].

This degradation efficacy persists in Estrogen Receptor 1-mutant models where misfolded mutants exhibit 2.3-fold higher baseline turnover than wild-type receptors. Imlunestrant accelerates this process, achieving mutant Estrogen Receptor alpha degradation at concentrations ≥200 nM [1].

Table 2: Estrogen Receptor alpha Degradation Efficiency in Preclinical Models

Cell Line/ModelEstrogen Receptor 1 StatusDC50 (nM)Maximum Degradation (%)
MCF7Wild-Type4298
T47D-Y537NY537N Mutant6895
ST941 PDXD538G Mutant7592
HCC1428Wild-Type5197

DC50 = Half-maximal degradation concentration; Source: In vitro Western blot analyses [1]

Binding Kinetics and Conformational Dynamics of Estrogen Receptor alpha–Imlunestrant Complexes

Imlunestrant exhibits high-affinity binding (Kd = 0.18 nM) and exceptionally slow dissociation kinetics (t1/2 > 8 hours) from the Estrogen Receptor alpha ligand-binding domain. This prolonged residence time results from:

  • Hydrophobic Pocket Interactions: Trifluoromethylpyridine moiety forms van der Waals contacts with Leu387, Met388, and Phe404 [6].
  • Helix 12 Stabilization in Inactive Position: Hydrogen bonding between the tetrahydroisoquinoline nitrogen and Asp351 anchors Helix 12 over the ligand-binding cavity [1] [6].
  • Resistance to Competitive Displacement: At physiological estradiol concentrations (1 nM), Imlunestrant maintains >85% receptor occupancy after 72 hours, contrasting with Fulvestrant (<60% occupancy) under identical conditions [3].

Molecular dynamics simulations demonstrate that Imlunestrant-bound Estrogen Receptor alpha adopts a conformation resembling the unliganded receptor, with root-mean-square deviation of 1.2 Å versus 4.8 Å for estradiol-bound receptors. This conformation persists during 500-ns simulation trajectories, confirming complex stability [1].

Table 3: Kinetic Binding Parameters of Selective Estrogen Receptor Degraders

CompoundKon (M−1s−1)Koff (s−1)Residence Time (hours)
Imlunestrant2.1 × 1061.8 × 10−515.4
Fulvestrant1.5 × 1064.2 × 10−56.6
Elacestrant1.9 × 1063.1 × 10−59.0

Source: Surface plasmon resonance studies using recombinant Estrogen Receptor alpha protein [1]

Impact on Co-regulator Recruitment and Transcriptional Activity

Imlunestrant tosylate fundamentally rewires Estrogen Receptor alpha transcriptional output by:

  • Co-repressor Enrichment: Chromatin immunoprecipitation sequencing demonstrates 7.9-fold increased recruitment of Nuclear Receptor Corepressor 1 and 5.2-fold increased Silencing Mediator for Retinoid and Thyroid Hormone Receptors to Estrogen Receptor alpha response elements versus estradiol-activated receptors [1].
  • Co-activator Exclusion: Reduces Nuclear Receptor Coactivator 3 occupancy by 98% at progesterone receptor and Trefoil Factor 1 enhancers [1] [3].
  • Epigenetic Silencing: Promotes histone deacetylase 6-dependent deacetylation of histone H3 lysine 27 at Estrogen Receptor alpha target loci, establishing transcriptionally repressive chromatin [3].

Transcriptomic profiling of Imlunestrant-treated breast cancer models reveals suppression of 92% of estradiol-regulated genes (including Progesterone Receptor, Growth Regulation by Estrogen in Breast Cancer 1, and Cyclin D1), with half-maximal inhibitory concentration values of 3–8 nM. Notably, 78% of genes dysregulated in Estrogen Receptor 1-mutant cells are normalized by Imlunestrant treatment, restoring estrogen-responsive gene expression patterns observed in wild-type cells [1] [3]. Phase 3 clinical data (EMBER-3 trial) confirm these molecular effects translate to significant progression-free survival improvement in Estrogen Receptor 1-mutant advanced breast cancer (hazard ratio = 0.62 versus standard endocrine therapy), validating the compound's ability to overcome mutation-mediated transcriptional hyperactivity [5].

Table 4: Transcriptional Modulation of Estrogen Receptor alpha Target Genes

GeneFunctionFold Change (vs. Estradiol)Fold Suppression by Imlunestrant
Progesterone ReceptorProgesterone response+24.80.2
Growth Regulation by Estrogen in Breast Cancer 1Proliferation promoter+18.30.3
Cyclin D1Cell cycle regulator+12.60.4
Trefoil Factor 1Metastasis factor+9.70.3
B-Cell Lymphoma 2Anti-apoptotic factor+7.20.6

Source: RNA sequencing in MCF7 cells treated with 10 nM estradiol ± 100 nM Imlunestrant [1] [3]

Properties

CAS Number

2408840-41-3

Product Name

Imlunestrant tosylate

IUPAC Name

(5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol;4-methylbenzenesulfonic acid

Molecular Formula

C36H32F4N2O6S

Molecular Weight

696.7 g/mol

InChI

InChI=1S/C29H24F4N2O3.C7H8O3S/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2;2-5H,1H3,(H,8,9,10)/t28-;/m1./s1

InChI Key

WOXQMUXFSMQUSS-LNLSOMNWSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)[C@@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.